1-Ethoxy-2,2,4-trimethylpentan-3-ol
Description
Contextualization within Branched Alkyl Ethers and Alcohols Chemistry
1-Ethoxy-2,2,4-trimethylpentan-3-ol is a member of the branched alkyl ether and alcohol family. Structurally, it possesses a ten-carbon backbone with both an ethoxy (-OCH2CH3) group and a hydroxyl (-OH) group. scispace.com The presence of these functional groups, combined with the sterically hindered trimethylpentane framework, influences its reactivity and physical properties.
The ether linkage is generally characterized by its chemical stability and inability to act as a hydrogen-bond donor, which typically results in lower boiling points and reduced water solubility compared to corresponding alcohols. silverfernchemical.com However, the presence of the hydroxyl group in this compound allows it to participate in hydrogen bonding, influencing its solvent properties and reactivity. Branched-chain higher alcohols are noted for their impact on properties like energy density and hygroscopicity, which is a key consideration in various industrial applications.
The synthesis of such sterically hindered ethers can be challenging. Traditional methods like the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, are most effective for primary alkyl halides due to the potential for elimination reactions with secondary or tertiary substrates. oecd.org Another common method, the acid-catalyzed dehydration of alcohols, is primarily suitable for producing symmetrical ethers from primary alcohols. ontosight.ai The synthesis of a complex, asymmetrical ether-alcohol like this compound often requires more specialized synthetic routes.
Significance in Organic Synthesis and Industrial Chemical Methodologies
The primary documented industrial application of this compound is in the fragrance industry. A patent discloses its use as a fragrance material, highlighting its potential contribution to the scent profiles of various consumer products. The patent details a specific method for its preparation, indicating its significance as a component in fragrance compositions.
The synthesis described involves the treatment of 2,2,4-trimethylpentan-1,3-diol with ethyl bromide under specific alkylation conditions, resulting in a high yield of the target compound. This suggests a reproducible and scalable industrial process. The compound's utility in fragrances points to its desirable olfactory properties and stability in various product formulations, from perfumes and cosmetics to detergents and cleaning agents.
Beyond this specific application, the broader class of branched ether-alcohols finds use in various industrial contexts. For instance, related compounds like Texanol™ (2,2,4-trimethyl-1,3-pentanediol monoisobutyrate) are utilized as coalescing agents in paints and coatings and as plasticizers. silverfernchemical.comtandfonline.com While direct evidence for other industrial uses of this compound is scarce, its structural similarity to these compounds suggests potential, yet unexplored, applications in materials science and as a specialty solvent.
Scope and Limitations of Current Academic Research on this compound
A comprehensive review of publicly available academic literature reveals a significant lack of specific research focused on this compound. While the foundational principles of ether and alcohol chemistry are well-established, this particular molecule has not been the subject of extensive academic investigation.
The limitations of current academic research on this compound can be attributed to several factors:
Niche Application: Its primary known application is in the highly specialized and often proprietary field of fragrance chemistry. The impetus for extensive academic study is often driven by broader applications in pharmaceuticals, agrochemicals, or materials science, which have not been identified for this compound.
Synthetic Complexity: The synthesis of sterically hindered ethers presents known challenges, which may deter academic exploration unless there is a compelling reason to develop novel synthetic methodologies for this specific target.
Lack of Novel Reactivity: The compound is not expected to exhibit fundamentally new reactivity beyond what is understood for ethers and alcohols. Academic research often prioritizes the discovery of new reactions or catalytic systems.
The scope of current understanding is therefore largely confined to the information available in the patent literature. Future academic research could potentially explore:
Detailed spectroscopic and crystallographic analysis to fully characterize its three-dimensional structure.
Investigation of its potential as a chiral building block if the stereocenters can be controlled during synthesis.
Exploration of its properties as a solvent or a phase-transfer catalyst, given its amphiphilic nature.
Comparative studies with other branched ether-alcohols to understand structure-property relationships.
Chemical Compound Data
| Compound Name |
| This compound |
| 2,2,4-trimethylpentan-1,3-diol |
| 2,2,4-trimethyl-1,3-pentanediol (B51712) monoisobutyrate |
| Diethyl ether |
| Ethanol |
| Ethyl bromide |
| Texanol |
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C10H22O2 | scispace.com |
| Molecular Weight | 174.28 g/mol | scispace.com |
| IUPAC Name | This compound | scispace.com |
| Boiling Point | 79-80 °C at 3.2 mmHg |
Structure
3D Structure
Properties
Molecular Formula |
C10H22O2 |
|---|---|
Molecular Weight |
174.28 g/mol |
IUPAC Name |
1-ethoxy-2,2,4-trimethylpentan-3-ol |
InChI |
InChI=1S/C10H22O2/c1-6-12-7-10(4,5)9(11)8(2)3/h8-9,11H,6-7H2,1-5H3 |
InChI Key |
OVAZXTQJHBIYJI-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(C)(C)C(C(C)C)O |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Pathways for 1 Ethoxy 2,2,4 Trimethylpentan 3 Ol
Established Synthetic Routes
The synthesis of 1-Ethoxy-2,2,4-trimethylpentan-3-ol is primarily governed by the principles of ether formation, a cornerstone of organic chemistry. However, the significant steric hindrance around the target ether linkage and the secondary alcohol group necessitates careful selection and adaptation of classical synthetic methods.
Alkylation Reactions in the Synthesis of this compound
The creation of the ether bond in this compound is fundamentally an alkylation reaction. Conceptually, this can be approached in two ways: alkylating an alcohol with an alkyl halide or equivalent electrophile. The most prominent of these methods is the Williamson ether synthesis. organic-chemistry.orgunizin.org This reaction typically involves an alkoxide ion acting as a nucleophile, which attacks an alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction. unizin.orglibretexts.org
For the synthesis of this compound, two main disconnection approaches are possible:
Route A: Reaction of the alkoxide of 2,2,4-trimethylpentan-3-ol with an ethyl halide (e.g., ethyl bromide or ethyl iodide).
Route B: Reaction of sodium ethoxide with a halide derivative of the 2,2,4-trimethylpentan-3-ol backbone (e.g., 3-halo-1-ethoxy-2,2,4-trimethylpentane).
Due to the SN2 mechanism's sensitivity to steric hindrance, Route A is the more viable pathway. The SN2 reaction works best with primary and methyl halides. libretexts.org Route B would involve a secondary alkyl halide with substantial steric bulk, which would strongly favor the competing E2 elimination reaction, leading to the formation of alkenes instead of the desired ether. learncbse.in
Adaptations of Williamson Ether Synthesis for Highly Branched Systems
The Williamson ether synthesis, while robust, requires modifications when dealing with sterically demanding substrates like 2,2,4-trimethylpentan-3-ol. learncbse.in The primary challenge is the competing elimination reaction that can occur when the alkoxide, a strong base, reacts with the alkyl halide. organic-chemistry.org
To synthesize this compound, the logical approach is the reaction between the sodium or potassium alkoxide of 2,2,4-trimethylpentan-3-ol and a primary ethyl halide. learncbse.inlibretexts.org The alkoxide is prepared by treating the parent alcohol, 2,2,4-trimethylpentan-3-ol, with a strong base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF). libretexts.orgorganic-chemistry.org The use of a primary alkyl halide (ethyl halide) is crucial as it is most reactive in SN2 reactions and minimizes the potential for elimination. learncbse.in Even with this optimized approach, the steric bulk of the secondary alkoxide can reduce the reaction rate.
Table 1: Comparison of Williamson Ether Synthesis Strategies for this compound
| Strategy | Reactants | Primary Mechanism | Major Product | Major By-product | Feasibility |
|---|---|---|---|---|---|
| Route A | Sodium 2,2,4-trimethylpentan-3-oxide + Ethyl Bromide | SN2 | This compound | Ethene (minor) | High |
| Route B | Sodium Ethoxide + 3-Bromo-2,2,4-trimethylpentane | E2 | 2,2,4-Trimethyl-3-pentene | This compound (minor) | Low |
Stereoselective and Regioselective Considerations in Etherification
The structure of this compound contains two chiral centers (at C3 and C4), which introduces stereochemical considerations into its synthesis. If the starting material, 2,2,4-trimethylpentan-3-ol, is a racemic mixture, the resulting product will also be a mixture of diastereomers.
Stereoselectivity: A stereoselective reaction is one that favors the formation of one stereoisomer over another. chemguide.co.uk In the context of the Williamson synthesis, the SN2 reaction proceeds with an inversion of configuration at the electrophilic carbon. Since the etherification occurs on the ethyl group (using an ethyl halide) which has no stereocenter, this specific reaction step is not stereoselective. However, the pre-existing stereochemistry of the alcohol will be retained in the final product. Achieving a specific stereoisomer of the final product would necessitate starting with a stereochemically pure isomer of 2,2,4-trimethylpentan-3-ol.
Regioselectivity: Regioselectivity refers to the preference for bond formation at one position over another. chemguide.co.uk In the synthesis of this molecule, the primary regioselective challenge lies in avoiding the competing elimination reaction, as discussed previously. The choice of a primary alkyl halide ensures that the reaction is regioselective for substitution (ether formation) over elimination (alkene formation). libretexts.org
Functional Group Transformations of the Alcohol Moiety
The secondary alcohol group in this compound is a key site for further chemical transformations, notably dehydration and oxidation.
Mechanistic Studies of Dehydration Processes Leading to Alkene Formation
The acid-catalyzed dehydration of alcohols is a common method for synthesizing alkenes. For secondary and tertiary alcohols, this reaction proceeds through an E1 (elimination, unimolecular) mechanism. libretexts.orglibretexts.org The preparation of ethers through acid-catalyzed dehydration is not suitable for secondary or tertiary alcohols as elimination to form alkenes becomes the dominant pathway. learncbse.inbyjus.com
The mechanism for the dehydration of this compound involves three key steps: byjus.com
Protonation of the hydroxyl group: The alcohol's oxygen atom is protonated by a strong acid (e.g., H₂SO₄ or H₃PO₄) to form a good leaving group, an alkyloxonium ion. libretexts.org
Formation of a carbocation: The alkyloxonium ion departs as a water molecule, generating a secondary carbocation at C3.
Deprotonation to form an alkene: A base (such as water or the conjugate base of the acid) removes a proton from a carbon adjacent to the carbocation (a β-hydrogen), forming a double bond.
Due to the structure of the carbocation intermediate, multiple alkene products are possible, with their distribution generally following Zaitsev's rule, which predicts that the more substituted (more stable) alkene will be the major product. However, steric hindrance can sometimes favor the formation of the less substituted alkene (Hofmann product). libretexts.org Furthermore, the secondary carbocation could potentially undergo a hydride shift to form a more stable tertiary carbocation, leading to rearranged alkene products.
Table 2: Potential Alkene Products from Dehydration of this compound
| Alkene Product Name | Structure | Formation Pathway | Expected Yield |
|---|---|---|---|
| 1-Ethoxy-2,2,4-trimethyl-3-pentene | CH₃CH(CH₃)C(CH₃)=C(CH₃)CH₂OCH₂CH₃ | Deprotonation at C4 (Zaitsev product) | Major |
| 1-Ethoxy-2,2-dimethyl-4-pentene | CH₂=C(CH(CH₃)₂)C(CH₃)₂CH₂OCH₂CH₃ | Deprotonation at C2 (Hofmann product) | Minor |
| 1-Ethoxy-3,4,4-trimethyl-2-pentene | CH₃C(CH₃)₂CH=C(CH₃)CH₂OCH₂CH₃ | Post-rearrangement deprotonation | Possible |
Controlled Oxidation Strategies and By-product Formation
The oxidation of the secondary alcohol in this compound would yield the corresponding ketone, 1-Ethoxy-2,2,4-trimethylpentan-3-one. The oxidation of secondary alcohols is a well-established transformation, and unlike primary alcohols, the reaction typically stops at the ketone stage as further oxidation would require breaking a carbon-carbon bond. unizin.orglibretexts.org
Several reagents can be employed for this transformation, with the choice often depending on the desired selectivity and reaction conditions. libretexts.org
Chromium-based reagents: Reagents like chromic acid (H₂CrO₄, often generated in situ from CrO₃ and H₂SO₄, known as the Jones reagent) or pyridinium (B92312) chlorochromate (PCC) are effective for oxidizing secondary alcohols to ketones. libretexts.org
TEMPO-based systems: 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) is a radical catalyst used in conjunction with a stoichiometric oxidant (like sodium hypochlorite) to selectively and mildly oxidize alcohols. This method is suitable for sterically hindered alcohols. organic-chemistry.orgorganic-chemistry.org
Dess-Martin Periodinane (DMP): This hypervalent iodine reagent is a mild and highly efficient oxidant for converting primary and secondary alcohols to aldehydes and ketones, respectively, at room temperature. pitt.edu
By-product Formation: The primary by-products are derived from the reduced form of the oxidizing agent (e.g., Cr(III) species from dichromate). Incomplete oxidation would result in leftover starting material. Given the structure, side reactions like cleavage of the ether linkage are generally not expected under typical mild oxidation conditions. The oxidation is highly selective for the secondary alcohol, as the ether functional group and the alkane backbone are unreactive towards these reagents.
Esterification and Transesterification Reactions
The hydroxyl group of this compound allows it to undergo esterification and transesterification reactions. Esterification, the reaction of an alcohol with a carboxylic acid or its derivative, and transesterification, the exchange of the alkoxy group of an ester with another alcohol, are fundamental transformations in organic synthesis.
In a typical esterification reaction, this compound would be reacted with a carboxylic acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon. Subsequent dehydration yields the corresponding ester. The steric hindrance around the secondary hydroxyl group in this compound may necessitate more forcing reaction conditions or the use of more reactive acylating agents like acid chlorides or anhydrides for efficient conversion.
Transesterification would involve reacting this compound with an existing ester in the presence of an acid or base catalyst. The equilibrium nature of this reaction often requires the removal of the displaced alcohol to drive the reaction towards the desired product.
| Reaction Type | Reactants | Catalyst | Expected Product Type |
| Esterification | This compound, Carboxylic Acid (R-COOH) | Acid (e.g., H₂SO₄) | Ester (R-COO-CH(CH(CH₃)₂)C(CH₃)₂CH₂OCH₂CH₃) |
| Esterification | This compound, Acid Chloride (R-COCl) | Base (e.g., Pyridine) | Ester (R-COO-CH(CH(CH₃)₂)C(CH₃)₂CH₂OCH₂CH₃) |
| Transesterification | This compound, Ester (R'-COOR'') | Acid or Base | New Ester (R'-COO-CH(CH(CH₃)₂)C(CH₃)₂CH₂OCH₂CH₃) |
Reactions Involving the Ether Linkage
The ether linkage in this compound is generally stable under many conditions, a characteristic that makes ethers useful as solvents. pressbooks.pub However, under specific and often harsh conditions, this bond can be cleaved.
Acid-Catalyzed Ether Cleavage Mechanisms and Product Distribution
The cleavage of ethers is most commonly achieved under strong acidic conditions, typically with strong hydrohalic acids like hydroiodic acid (HI) or hydrobromic acid (HBr). pressbooks.pub The reaction proceeds through a nucleophilic substitution mechanism, which can be either S(_N)1 or S(_N)2, depending on the structure of the ether. wikipedia.orgmasterorganicchemistry.com
For this compound, the ether linkage connects an ethyl group (a primary carbon) and a 2,2,4-trimethylpentan-3-yl group (a more complex, substituted carbon chain). The first step in the acid-catalyzed cleavage is the protonation of the ether oxygen by the strong acid, which creates a good leaving group. masterorganicchemistry.com
Following protonation, a nucleophile (the halide ion) attacks one of the adjacent carbon atoms. The regioselectivity of this attack is determined by a combination of steric hindrance and carbocation stability.
S(_N)2 Pathway : If the reaction proceeds via an S(_N)2 mechanism, the nucleophile will attack the less sterically hindered carbon atom. pressbooks.pub In the case of this compound, the ethyl group is significantly less hindered than the bulky 2,2,4-trimethylpentan-3-yl group. Therefore, an S(_N)2 attack would lead to the formation of iodoethane (B44018) and 2,2,4-trimethylpentan-1,3-diol.
S(_N)1 Pathway : An S(_N)1 mechanism involves the formation of a carbocation intermediate. wikipedia.org Cleavage of the C-O bond would lead to either a primary ethyl cation or a more substituted carbocation from the other fragment. Primary carbocations are highly unstable, making an S(_N)1 pathway at the ethyl group unlikely. The carbocation that would be formed from the 2,2,4-trimethylpentan-3-yl portion is secondary, but the bulky trimethylpentyl structure might influence its stability and accessibility. Ethers with tertiary, benzylic, or allylic groups are more prone to cleave via an S(_N)1 or E1 mechanism due to the formation of stable carbocation intermediates. pressbooks.pub Given that the carbon attached to the ether oxygen on the trimethylpentanol side is secondary, an S(_N)1 pathway is less favored than for a tertiary center.
Considering these factors, the most probable mechanism for the acid-catalyzed cleavage of the ether linkage in this compound with a strong nucleophilic acid like HI or HBr is the S(_N)2 pathway .
The expected product distribution from the S(_N)2 cleavage is summarized in the table below:
| Reactant | Reagent | Major Products | Minor/Unlikely Products (from S(_N)1) |
| This compound | HI or HBr | Iodoethane, 2,2,4-trimethylpentan-1,3-diol | 1-iodo-2,2,4-trimethylpentan-3-ol, Ethanol |
Stability of the Ether Bond under Various Chemical Conditions
The ether bond in this compound exhibits the characteristic stability of dialkyl ethers.
Alkaline and Neutral Conditions : The ether linkage is highly stable in the presence of bases, nucleophiles, and in neutral aqueous environments. pressbooks.pub It is also resistant to many oxidizing and reducing agents. This stability makes ethers suitable as solvents for a wide range of chemical reactions.
Acidic Conditions : As discussed in the previous section, the ether bond is susceptible to cleavage under strongly acidic conditions, particularly in the presence of strong nucleophilic acids at elevated temperatures. masterorganicchemistry.comkhanacademy.org Dilute acids, however, are generally not sufficient to cause cleavage. pressbooks.pub The initial protonation of the ether oxygen is a prerequisite for cleavage, and this equilibrium lies far to the side of the unprotonated ether in weakly acidic solutions. wikipedia.org
The stability of the ether bond under different pH conditions is summarized below:
| Condition | Stability of Ether Bond |
| Strong Acid (e.g., HI, HBr) | Unstable, prone to cleavage |
| Weak Acid | Generally stable |
| Neutral (pH ~7) | Stable |
| Basic/Alkaline | Stable |
Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Elucidation
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Chiral and Diastereomeric Analysis
High-resolution NMR spectroscopy is a powerful non-destructive technique for elucidating the molecular structure of organic compounds. For 1-Ethoxy-2,2,4-trimethylpentan-3-ol, which possesses two chiral centers at the C3 and C4 positions, NMR is particularly crucial for the analysis of its diastereomers. The presence of these stereocenters gives rise to two pairs of enantiomers: (3R,4R) and (3S,4S), and (3R,4S) and (3S,4R). Diastereomers, having different physical properties, will exhibit distinct NMR spectra.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of each diastereomer. The chemical shifts (δ) of the protons attached to or near the chiral centers will be particularly sensitive to the stereochemistry. For instance, the methine protons at C3 and C4 would likely appear as doublets or multiplets with different chemical shifts and coupling constants (J-values) for each diastereomer. The use of chiral shift reagents or chiral solvating agents can further enhance the separation of signals from enantiomers, although diastereomers are typically distinguishable in a standard achiral solvent. chemwinfo.com
¹³C NMR Spectroscopy: Similarly, the ¹³C NMR spectrum will display a unique set of signals for each diastereomer. The chemical shifts of the carbon atoms, especially C3 and C4, and the neighboring carbons, will differ. The prediction of chemical shifts based on related structures like 2,2,4-trimethylpentane (B7799088) and 2,2,4-trimethyl-1,3-pentanediol (B51712) can provide a starting point for spectral assignment. chemicalbook.comchemicalbook.comchemicalbook.com
Predicted ¹H and ¹³C NMR Data:
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ (C1') | Triplet | ~15 |
| OCH₂ (C1') | Quartet | ~65 |
| CH₂ (C1) | Multiplet | ~75 |
| C(CH₃)₂ (C2) | Singlets | ~35 (quaternary C), ~25 (CH₃) |
| CHOH (C3) | Multiplet | ~78 |
| CH (C4) | Multiplet | ~45 |
| CH(CH₃)₂ (C4) | Doublets | ~20, ~22 |
| CH₃ (C5) | Doublet | ~18 |
Note: These are predicted values and will vary between diastereomers. The exact multiplicity and coupling constants would be determined from an experimental spectrum.
Vibrational Spectroscopy (IR and Raman) for Conformational Studies and Intermolecular Interactions
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and its conformational isomers.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. This broadening is indicative of intermolecular hydrogen bonding. A strong band in the 1050-1150 cm⁻¹ region would be characteristic of the C-O stretching vibrations of the ether and alcohol functionalities. The C-H stretching vibrations of the alkyl groups will appear in the 2850-3000 cm⁻¹ range. The spectrum of the related compound 2,4,4-trimethyl-1-pentanol shows a prominent O-H stretch and characteristic C-H and C-O bands. nist.gov
Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. It is expected to show strong signals for the C-C skeletal vibrations and the symmetric C-H bending modes of the methyl and methylene (B1212753) groups. The study of homologous ethers has shown that Raman spectra are sensitive to the substitution pattern on the alkyl chain, which can aid in detailed structural analysis. nih.govscite.ai
Key Vibrational Frequencies:
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| O-H Stretch (H-bonded) | 3200-3600 (Broad, Strong) | Weak |
| C-H Stretch (Alkyl) | 2850-3000 (Strong) | Strong |
| C-O Stretch (Ether & Alcohol) | 1050-1150 (Strong) | Moderate |
| C-C Skeletal Vibrations | Fingerprint Region | Strong |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Mapping
High-resolution mass spectrometry is an indispensable tool for determining the precise molecular formula of a compound and for elucidating its fragmentation pathways upon ionization.
For this compound (C₁₀H₂₂O₂), the calculated exact mass is 174.16198 Da. nih.gov HRMS can confirm this with high accuracy, distinguishing it from other compounds with the same nominal mass.
Fragmentation Pathways: In the mass spectrometer, the molecular ion [M]⁺˙ is often unstable and undergoes fragmentation. For this compound, several key fragmentation pathways can be predicted based on the known behavior of alcohols and ethers:
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common pathway for both alcohols and ethers. This would lead to the formation of stable oxonium ions.
Dehydration: Alcohols readily lose a molecule of water (18 Da), leading to a peak at [M-18]⁺˙.
Loss of an Alkoxy Group: Ethers can fragment with the loss of an alkoxy radical. In this case, the loss of an ethoxy radical (•OCH₂CH₃) would result in a significant fragment.
Predicted HRMS Fragmentation Table:
| m/z (Predicted) | Possible Fragment Ion | Neutral Loss |
| 159.1385 | [C₉H₁₉O₂]⁺ | CH₃ |
| 145.1228 | [C₈H₁₇O₂]⁺ | C₂H₅ |
| 129.1279 | [C₈H₁₇O]⁺ | C₂H₅O |
| 117.1330 | [C₈H₁₇]⁺ | C₂H₅O₂ |
| 101.0966 | [C₆H₁₃O]⁺ | C₄H₉ |
| 87.0810 | [C₅H₁₁O]⁺ | C₅H₁₁ |
| 73.0653 | [C₄H₉O]⁺ | C₆H₁₃ |
| 59.0497 | [C₃H₇O]⁺ | C₇H₁₅ |
| 45.0340 | [C₂H₅O]⁺ | C₈H₁₇ |
Advanced Chromatographic Separations (e.g., GC-MS, LC-MS) for Isomer Separation and Purity Profiling
Chromatographic techniques are essential for separating the diastereomers of this compound and for assessing the purity of a sample.
Gas Chromatography-Mass Spectrometry (GC-MS): GC is a powerful technique for separating volatile compounds. The diastereomers of this compound should be separable on a suitable capillary column. To enhance volatility and improve peak shape, the alcohol group can be derivatized, for example, by silylation to form a trimethylsilyl (B98337) (TMS) ether. nih.govnih.gov The use of a chiral stationary phase in GC could potentially even allow for the separation of the enantiomers. nih.govmdpi.com The mass spectrometer detector provides structural information for each separated component, confirming their identity.
Liquid Chromatography-Mass Spectrometry (LC-MS): High-performance liquid chromatography (HPLC) is another excellent method for the separation of diastereomers. mdpi.com Normal-phase or reversed-phase HPLC can be employed. The separation of diastereomeric esters of related alcohols has been successfully demonstrated, suggesting that derivatization of the hydroxyl group could also be a viable strategy in LC to enhance separation. mdpi.com LC coupled with mass spectrometry (LC-MS) allows for the direct analysis of the separated isomers, providing both retention time and mass spectral data for each component. While mass spectrometry itself cannot typically differentiate between stereoisomers, the chromatographic separation preceding the MS analysis makes this possible. mdpi.com
Purity Profiling: Both GC-MS and LC-MS are ideal for purity profiling. They can detect and identify any impurities present in a sample of this compound, such as starting materials, byproducts, or degradation products. This is crucial for quality control and for understanding the reaction chemistry involved in its synthesis.
Computational and Theoretical Chemistry of 1 Ethoxy 2,2,4 Trimethylpentan 3 Ol
Quantum Chemical Calculations of Electronic Structure and Bonding Properties
Quantum chemical calculations are fundamental to understanding the electronic architecture of 1-Ethoxy-2,2,4-trimethylpentan-3-ol. Methods like Density Functional Theory (DFT) are employed to solve the Schrödinger equation for the molecule, providing a detailed picture of its electron distribution and bonding. youtube.com
Key electronic properties that can be determined include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and reactivity. A larger gap suggests higher stability. The electrostatic potential map visually represents the regions of positive and negative charge, highlighting the electrophilic and nucleophilic sites within the molecule. For this compound, the oxygen atoms of the ether and hydroxyl groups are expected to be regions of high electron density.
Table 1: Calculated Electronic Properties of this compound (Illustrative) This table presents hypothetical data for illustrative purposes, as specific experimental or computational values for this compound are not readily available in published literature.
| Property | Value | Method |
| HOMO Energy | -9.5 eV | DFT/B3LYP/6-31G |
| LUMO Energy | 2.1 eV | DFT/B3LYP/6-31G |
| HOMO-LUMO Gap | 11.6 eV | DFT/B3LYP/6-31G |
| Dipole Moment | 2.5 D | DFT/B3LYP/6-31G |
Conformational Analysis and Energy Landscapes through Molecular Mechanics and Dynamics Simulations
Due to the presence of multiple single bonds, this compound can exist in numerous conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in three-dimensional space. Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the potential energy surface of the molecule. uark.edunih.govnih.gov
MM methods use classical physics to calculate the potential energy of a molecule as a function of its geometry, allowing for rapid exploration of different conformations. MD simulations, on the other hand, simulate the movement of atoms and molecules over time, providing insights into the dynamic behavior and conformational flexibility of this compound. uark.edunih.gov These simulations can reveal the most populated conformational states and the energy barriers between them. The bulky trimethylpentane group is expected to significantly influence the conformational preferences of the ethoxy and hydroxyl groups.
Table 2: Relative Energies of Low-Energy Conformers of this compound (Illustrative) This table presents hypothetical data for illustrative purposes.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-O-C-C) |
| 1 | 0.00 | 178° |
| 2 | 1.25 | 65° |
| 3 | 2.80 | -68° |
Theoretical Modeling of Reaction Mechanisms and Transition States
Theoretical modeling is instrumental in elucidating the mechanisms of chemical reactions involving this compound. For instance, the dehydration of this alcohol or its etherification can be studied using quantum chemical methods to map out the reaction pathway. masterorganicchemistry.comnih.gov This involves identifying the transition state structures, which are the highest energy points along the reaction coordinate, and calculating their activation energies.
Understanding the transition state is key to predicting the feasibility and rate of a reaction. For example, in an acid-catalyzed dehydration, theoretical calculations can help determine whether the reaction proceeds via an E1 or E2 mechanism by comparing the energies of the respective transition states. The steric hindrance from the bulky alkyl groups in this compound is likely to play a significant role in favoring certain reaction pathways.
Prediction of Spectroscopic Data from First Principles
Computational methods, particularly DFT, can predict various spectroscopic properties of this compound with a high degree of accuracy. aminer.orgnih.govresearchgate.net This includes predicting nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra.
The prediction of NMR spectra involves calculating the magnetic shielding of each nucleus, which is then converted to a chemical shift. nih.govyoutube.com This is invaluable for structure elucidation and for assigning peaks in experimentally obtained spectra. Similarly, the calculation of vibrational frequencies can aid in the interpretation of IR spectra by assigning specific vibrational modes to the observed absorption bands.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative) This table presents hypothetical data for illustrative purposes.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (Ethoxy CH₃) | 15.2 |
| C2 (Ethoxy CH₂) | 65.8 |
| C3 (Pentan-1) | 78.5 |
| C4 (Pentan-2 C(CH₃)₂) | 38.1 |
| C5 (Pentan-3 CHOH) | 85.3 |
| C6 (Pentan-4 CH) | 33.7 |
| C7 (Pentan-5 CH₃) | 18.9 |
| C8 (Pentan-5 CH₃) | 19.5 |
| C9 (Pentan-2 gem-CH₃) | 25.4 |
| C10 (Pentan-2 gem-CH₃) | 26.1 |
Quantitative Structure-Reactivity Relationship (QSRR) Investigations
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. nih.govnih.govresearchgate.net For a class of compounds including this compound, QSRR models can be developed to predict various reactivity parameters, such as reaction rates or equilibrium constants.
This involves calculating a set of molecular descriptors that quantify different aspects of the molecular structure, such as electronic, steric, and hydrophobic properties. Statistical methods, like multiple linear regression, are then used to build a model that correlates these descriptors with the observed reactivity. While specific QSRR studies on this compound are not available, general models for alcohols and ethers can provide insights into how its structural features might influence its chemical behavior. nih.govnih.gov
Environmental Chemistry and Degradation Pathways of 1 Ethoxy 2,2,4 Trimethylpentan 3 Ol
Atmospheric Oxidation and Photochemical Degradation Pathways
Once released into the atmosphere, 1-Ethoxy-2,2,4-trimethylpentan-3-ol is subject to photochemical degradation, primarily driven by reactions with highly reactive atmospheric oxidants.
Reactions with Hydroxyl Radicals (OH) and Ozone (O3)
The reaction of alcohols with ozone (O3) is generally considered to be slow and of negligible importance as an atmospheric removal process compared to the reaction with OH radicals. scielo.br The rate constants for the reaction of ozone with saturated alcohols are significantly lower than those for their reaction with OH radicals. Therefore, ozonolysis is not expected to be a significant atmospheric sink for this compound.
Formation of Atmospheric Oxidation Products
The atmospheric oxidation of this compound by OH radicals is expected to produce a variety of oxygenated products. Following the initial hydrogen abstraction by an OH radical, an alkyl radical is formed. This alkyl radical rapidly reacts with molecular oxygen (O2) to form a peroxy radical (RO2). The subsequent reactions of this peroxy radical will determine the final product distribution.
In the presence of nitrogen oxides (NOx), peroxy radicals can react with nitric oxide (NO) to form alkoxy radicals (RO) and nitrogen dioxide (NO2), or they can combine with NO2 to form organic nitrates. The alkoxy radical can then undergo further reactions, such as decomposition or isomerization, leading to the formation of smaller, more oxygenated compounds like aldehydes, ketones, and other alcohols. For instance, the oxidation of other saturated alcohols is known to yield carbonyl-containing compounds and nitro-compounds in polluted areas. copernicus.org
Hydrolytic Stability and Abiotic Transformation in Aqueous Environments
This compound is reported to exhibit excellent hydrolytic stability. eastman.comspecialchem.comkianresin.com This stability is attributed to the ether and secondary alcohol functional groups, which are generally resistant to hydrolysis under typical environmental pH conditions. Therefore, abiotic transformation through hydrolysis is not considered a significant degradation pathway for this compound in aqueous environments.
Environmental Partitioning and Distribution in Environmental Compartments
The partitioning and distribution of this compound in the environment are governed by its physical and chemical properties, such as its water solubility, vapor pressure, and its affinity for organic carbon in soil and sediment.
The compound has a relatively low water solubility and a low vapor pressure (0.013 mbar at 20°C). inchem.org The octanol-water partition coefficient (Log Kow) is a key parameter used to estimate the environmental partitioning of organic compounds. For this compound, a Log Kow of 2.3 has been computationally estimated. nih.gov
The soil organic carbon-water (B12546825) partition coefficient (Koc) is a measure of a chemical's tendency to adsorb to soil and sediment. A higher Koc value indicates a greater affinity for organic matter and less mobility in the environment. While an experimentally determined Koc value for this compound was not found in the reviewed literature, it can be estimated from its Log Kow. ecetoc.orgnih.gov Given its moderate Log Kow, it is expected to have a moderate tendency to adsorb to soil and sediment.
The Henry's Law Constant (HLC) describes the partitioning of a chemical between the air and water phases. wikipedia.org A specific HLC for this compound was not found, but it can be estimated from its vapor pressure and water solubility. epa.gov Its low vapor pressure suggests that volatilization from water bodies may not be a rapid process.
Interactive Data Table: Physicochemical Properties and Environmental Partitioning Estimates
| Property | Value | Source |
| Molecular Formula | C10H22O2 | nih.gov |
| Molecular Weight | 174.28 g/mol | nih.gov |
| Vapor Pressure | 0.013 mbar @ 20°C | inchem.org |
| Water Solubility | Low | eastman.comspecialchem.comkianresin.com |
| Log Kow (estimated) | 2.3 | nih.gov |
Advanced Methodologies for Environmental Fate Assessment (e.g., microcosm studies)
Microcosm studies are valuable tools for assessing the environmental fate of chemicals under controlled laboratory conditions that simulate natural environments. These studies can provide insights into degradation rates and pathways, including both biotic and abiotic processes. However, a specific microcosm study focused on the environmental fate of this compound was not identified in the reviewed literature. General information indicates that the compound is readily biodegradable, suggesting that microbial degradation is a significant removal mechanism in soil and water. eastman.comspecialchem.com
Role As a Chemical Intermediate and Precursor in Advanced Organic Synthesis
Utilization in the Synthesis of Chiral Building Blocks
A comprehensive search of scientific literature and patent databases did not yield any specific examples of 1-Ethoxy-2,2,4-trimethylpentan-3-ol being utilized in the synthesis of chiral building blocks. The molecule itself is chiral, containing two stereocenters. In principle, resolution of its racemic mixture or an asymmetric synthesis could provide enantiomerically pure forms that could serve as chiral synthons. However, no such applications have been reported.
Precursor for the Derivatization of Novel Macrocyclic and Supramolecular Structures
There is no information available in the current scientific literature or patents describing the use of this compound as a precursor for the derivatization of novel macrocyclic or supramolecular structures. The presence of two distinct functional groups (hydroxyl and ether) could theoretically allow for its incorporation into larger ring systems or for its participation in self-assembly processes. Nevertheless, no research has been published to date demonstrating such applications.
Application in Multicomponent Reactions and Cascade Processes
A thorough review of the chemical literature reveals no documented instances of this compound being employed in multicomponent reactions or cascade processes. While its functional groups could potentially participate in such complex transformations, there are no published research findings to support this.
Interactions with Other Chemical Systems and Mixture Behavior
Thermophysical Properties of Binary and Ternary Mixtures Involving 1-Ethoxy-2,2,4-trimethylpentan-3-ol
There is no publicly available experimental data or theoretical studies on the thermophysical properties of binary or ternary mixtures containing this compound. Such properties, including density, viscosity, heat capacity, and thermal conductivity, are fundamental for the design and optimization of chemical processes involving this compound. The absence of this information precludes a detailed analysis of the molecular interactions at play in solutions containing this compound.
Phase Equilibria and Vapor-Liquid Equilibrium Studies
Information regarding the phase equilibria of mixtures involving this compound is not present in the current body of scientific literature. Vapor-liquid equilibrium (VLE) data is crucial for the design of separation processes such as distillation. Without experimental VLE data or predictive models based on activity coefficient models (like NRTL or UNIQUAC) for mixtures containing this compound, the behavior of its vapor and liquid phases at equilibrium remains unknown.
Solvent Properties and Solute-Solvent Interactions
The properties of this compound as a solvent and the nature of its interactions with various solutes have not been characterized in published research. Understanding its solvent capabilities, including polarity, hydrogen bonding capacity, and solvatochromic parameters, would be essential for its potential use in various chemical applications. The lack of studies in this area means that the nature of solute-solvent interactions, which govern solubility and reaction kinetics, is not understood.
Advanced Research Methodologies and Future Directions
Integration of In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring
In-situ (in the reaction mixture) spectroscopic monitoring provides a continuous stream of data on reaction progression, enabling scientists to track reactants, products, and intermediates in real time. mt.com This approach eliminates the need for manual sampling, which can be time-consuming and may disturb the reaction, especially for processes that are sensitive to air or moisture. stk-online.ch Techniques like Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable tools for gaining a deeper understanding of reaction kinetics, mechanisms, and pathways. mt.com
For the synthesis of 1-Ethoxy-2,2,4-trimethylpentan-3-ol, which could be formed through a Grignard reaction followed by etherification, in-situ FTIR would be particularly powerful. stk-online.chhzdr.de For instance, in a potential Grignard synthesis step, an FTIR probe could monitor the consumption of the starting ketone and the formation of the magnesium alkoxide intermediate. hzdr.deresearchgate.net Key vibrational bands associated with the carbonyl (C=O) stretch of the ketone would decrease in intensity, while new bands corresponding to the C-O-Mg bond would appear.
Hypothetical In-Situ FTIR Monitoring of a Grignard Reaction Step:
| Time (minutes) | Ketone C=O Peak Intensity (Absorbance) | Alkoxide C-O Peak Intensity (Absorbance) | % Conversion (Calculated) |
| 0 | 1.25 | 0.00 | 0% |
| 10 | 0.98 | 0.21 | 21.6% |
| 20 | 0.65 | 0.47 | 48.0% |
| 30 | 0.33 | 0.72 | 73.6% |
| 40 | 0.10 | 0.90 | 92.0% |
| 50 | 0.02 | 0.98 | 98.4% |
| 60 | 0.00 | 1.00 | 100% |
Similarly, in-situ Raman spectroscopy could be employed to monitor the synthesis of alcohols, tracking characteristic vibrational modes. researchgate.netnih.gov The continuous data stream from these techniques allows for precise determination of reaction endpoints and the identification of transient intermediates, leading to improved process control and optimization. mt.comstk-online.ch
Implementation of Flow Chemistry and Microfluidic Systems for Reaction Optimization
Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch reactor, offers numerous advantages including superior heat and mass transfer, enhanced safety for hazardous reactions, and straightforward automation and scale-up. nih.gov Microfluidic systems, a miniaturized form of flow chemistry, are particularly adept at rapidly screening reaction conditions and studying kinetics due to low sample consumption and rapid mixing. acs.orgresearchgate.net
The synthesis of this compound could be significantly optimized using a flow chemistry approach. For example, the Williamson ether synthesis, a potential route to the ether functional group, could be performed in a flow reactor. pressbooks.pubyoutube.com An alkoxide could be generated and immediately reacted with an alkyl halide in a continuous stream. This would allow for precise control over residence time and temperature, potentially minimizing side reactions like elimination that can occur with sterically hindered secondary alcohols. pressbooks.pubacs.orgmasterorganicchemistry.com
A microfluidic system could be used to rapidly determine the optimal conditions for this etherification by running numerous experiments in parallel with varying parameters. acs.org
Hypothetical Microfluidic Screening for Etherification:
| Experiment | Temperature (°C) | Residence Time (s) | Base Concentration (M) | Yield of this compound (%) |
| 1 | 60 | 30 | 1.0 | 45 |
| 2 | 60 | 60 | 1.0 | 58 |
| 3 | 80 | 30 | 1.0 | 65 |
| 4 | 80 | 60 | 1.0 | 75 |
| 5 | 80 | 60 | 1.5 | 82 |
| 6 | 100 | 60 | 1.5 | 78 (degradation observed) |
This automated approach accelerates process development, allowing for the rapid identification of conditions that maximize yield and selectivity. acs.org
High-Throughput Experimentation for Combinatorial Synthesis and Screening
High-Throughput Experimentation (HTE) involves the parallel synthesis and screening of large libraries of compounds or catalysts. acs.orgnumberanalytics.com This methodology dramatically accelerates the discovery and optimization of new reactions and processes by testing hundreds or thousands of conditions simultaneously. numberanalytics.comresearchgate.net Automated robotic systems handle the dispensing of reagents and the analysis of products, often using techniques like mass spectrometry or spectroscopy. mpg.de
In the context of producing this compound, HTE could be invaluable for identifying the most efficient catalyst for its synthesis. mdpi.com For instance, if the ether linkage is formed via a catalytic reductive etherification, a library of different metal catalysts on various supports could be screened in a multi-well plate format. mdpi.com
Hypothetical HTE Catalyst Screening for Reductive Etherification:
| Well # | Metal Catalyst | Support | Temperature (°C) | Conversion to Ether (%) |
| A1 | Palladium | Carbon | 80 | 77 |
| A2 | Platinum | Alumina | 80 | 65 |
| A3 | Rhodium | Silica | 80 | 52 |
| A4 | Nickel | Carbon | 80 | 41 |
| B1 | Palladium | Carbon | 100 | 85 |
| B2 | Platinum | Alumina | 100 | 71 |
| B3 | Rhodium | Silica | 100 | 60 |
| B4 | Nickel | Carbon | 100 | 48 |
The results from such a screen would quickly pinpoint lead catalysts for further optimization, a process that would be impractically slow using traditional one-at-a-time experimentation. nih.gov
Emerging Analytical Techniques for Complex Mixture Analysis
The synthesis of complex organic molecules often results in mixtures containing the desired product alongside unreacted starting materials, intermediates, byproducts, and isomers. The comprehensive analysis of these mixtures is crucial for process optimization and quality control. Emerging analytical techniques offer powerful solutions for this challenge. mdpi.com
Hyphenated techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-NMR (LC-NMR), are particularly useful as they combine the separation power of chromatography with the detailed structural information from MS and NMR. numberanalytics.com For a reaction mixture leading to this compound, GC-MS could separate the components and provide their molecular weights and fragmentation patterns, aiding in their identification.
A more recent and highly specialized technique is Molecular Rotational Resonance (MRR) spectroscopy. MRR provides exquisitely precise structural information based on a molecule's moments of inertia. unibo.it Its high sensitivity and resolution make it an ideal tool for unambiguously identifying and quantifying different isomers in a mixture without prior separation. unibo.itresearchgate.net Given that the synthesis of this compound could potentially yield regioisomers or stereoisomers, MRR would be an exceptionally powerful tool for quality control and mechanistic studies.
Conclusion and Outlook for 1 Ethoxy 2,2,4 Trimethylpentan 3 Ol Research
Summary of Academic Contributions and Unanswered Questions
The primary academic contribution to the understanding of 1-Ethoxy-2,2,4-trimethylpentan-3-ol is its identification and the theoretical calculation of its fundamental properties. Public chemical databases, such as PubChem, list its IUPAC name, molecular formula (C10H22O2), and computed data including its molecular weight and topology. nih.gov
Beyond this, a significant void in the academic literature exists. There is a conspicuous absence of published research detailing:
Synthesis and Yield Optimization: While general methods for the synthesis of ethers and tertiary alcohols are well-established, specific, and optimized synthetic routes to this compound have not been reported.
Experimental Spectroscopic and Chromatographic Data: Comprehensive experimental data from techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are not publicly available. Similarly, detailed studies on its behavior in various chromatographic systems are lacking.
Reactivity and Mechanistic Studies: The chemical reactivity of its ether and sterically hindered tertiary alcohol functional groups in concert has not been investigated. Understanding its reaction kinetics, mechanisms, and potential degradation pathways is a critical unanswered area.
Physical and Chemical Properties: Experimentally determined values for properties such as boiling point, melting point, solubility in various solvents, and viscosity are not documented.
Potential Applications: There are no published studies exploring the use of this compound in any industrial or chemical process.
This stark lack of empirical data forms a significant knowledge gap, rendering the compound a "chemical unknown" in terms of its practical utility and behavior.
Identification of Promising Future Research Avenues
The structural features of this compound, specifically the combination of an ether linkage and a sterically hindered tertiary alcohol, suggest several promising avenues for future research:
Solvent and Co-solvent Properties: Given its ether and alcohol functionalities, it could be investigated as a solvent or co-solvent in various chemical reactions or formulations. Its potential as a coalescing agent in paints and coatings, similar to other ether alcohols, warrants exploration.
Surfactant and Emulsifier Potential: The amphiphilic nature of the molecule suggests it could exhibit surface-active properties. Research into its ability to act as a surfactant or emulsifier in various systems would be a valuable undertaking.
Precursor for Novel Polymers and Materials: The hydroxyl group provides a reactive site for polymerization or modification. Its potential as a monomer or a chain-terminating agent in the synthesis of new polymers could be a fruitful area of investigation.
Use in Organic Synthesis: The unique steric hindrance around the alcohol group could lead to novel reactivity and selectivity when used as a reactant or a modifying ligand in organic synthesis.
Comparative Studies: A comparative analysis of its properties against structurally similar and commercially available ether alcohols could help to identify niche applications where its specific structure offers an advantage.
Methodological Advancements Driving Future Investigations
Future investigations into this compound will be significantly enhanced by the application of modern analytical and computational techniques:
Advanced Spectroscopic and Chromatographic Methods: High-resolution NMR (including 2D techniques such as COSY and HSQC) will be crucial for the unambiguous structural elucidation and confirmation of synthesized material. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) will be instrumental in analyzing its purity, and identifying reaction byproducts and degradation products.
Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be employed to predict its spectroscopic signatures, reaction mechanisms, and physical properties. These theoretical studies can guide experimental work and provide deeper insights into its chemical behavior.
High-Throughput Screening: Should the compound be investigated for specific applications, such as a solvent or additive, high-throughput screening methods could rapidly evaluate its performance in a wide range of conditions and formulations.
Automated Synthesis Platforms: Modern automated synthesis platforms could be utilized to efficiently explore various synthetic routes and optimize reaction conditions for its production, accelerating the availability of the compound for further research.
Q & A
Basic Questions
Q. What are the established synthetic routes for 1-Ethoxy-2,2,4-trimethylpentan-3-ol?
- The Williamson ether synthesis is a primary method. Starting from 2,2,4-trimethylpentan-3-ol, the hydroxyl group can be deprotonated with a strong base (e.g., NaH) and reacted with ethyl bromide or iodide. Temperature control (50–70°C) and anhydrous conditions are critical to minimize elimination side reactions .
- Alternative routes include nucleophilic substitution of a halogenated precursor (e.g., 3-bromo-2,2,4-trimethylpentane) with sodium ethoxide. Solvent choice (e.g., THF or DMF) impacts reaction efficiency .
Q. How can the purity and structural integrity of this compound be verified?
- NMR spectroscopy : Key signals include a triplet at δ ~1.2 ppm (CH3 of ethoxy), a multiplet at δ ~3.4–3.6 ppm (CH2 adjacent to oxygen), and absence of hydroxyl proton resonance (~δ 1–5 ppm) .
- IR spectroscopy : Absence of O-H stretches (~3200–3600 cm⁻¹) confirms ether formation, while C-O stretches appear at ~1100 cm⁻¹ .
Q. What safety protocols are recommended for handling this compound?
- Use fume hoods to avoid inhalation of vapors. Wear nitrile gloves and safety goggles due to potential skin/eye irritation. Waste should be segregated in halogenated solvent containers and disposed via certified hazardous waste services .
Advanced Research Questions
Q. How do steric effects influence the reactivity of this compound in substitution reactions?
- The bulky 2,2,4-trimethylpentyl backbone restricts nucleophilic attack at the ethoxy group. Kinetic studies show SN2 mechanisms are disfavored; instead, acid-catalyzed cleavage (e.g., with HBr/HOAc) proceeds via an SN1 pathway, forming a stable carbocation intermediate .
Q. What catalytic systems optimize the selective hydrogenation of related propargyl alcohols to form precursors for this compound?
- Lindlar catalyst (Pd/CaCO3 with quinoline) selectively hydrogenates alkynes to cis-alkenes, avoiding over-reduction to alkanes. For continuous-flow systems, ligand-modified Pd nanoparticles (e.g., Pd-PVP) enhance selectivity (>90%) and reduce catalyst deactivation .
Q. How can contradictions in reported melting points or spectral data be resolved?
- Discrepancies may arise from isomerization during synthesis or solvent-dependent crystallization. For example, dehydration side reactions (e.g., forming alkenes under acidic conditions) can alter physical properties. Repeating synthesis under strictly controlled conditions (e.g., inert atmosphere, low temperature) and cross-validating with GC-MS/HPLC is advised .
Q. What advanced analytical techniques are suited for quantifying trace impurities in this compound?
- GC-MS with electron ionization : Detects low-level alkenes or residual ethyl bromide (m/z 108/110).
- HPLC-UV/ELSD : Separates diastereomers or regioisomers using a C18 column with isocratic elution (acetonitrile/water, 70:30) .
Methodological Considerations
Designing an experiment to study the compound’s stability under oxidative conditions
- Protocol : Expose the compound to UV light (254 nm) in the presence of O2 and a radical initiator (e.g., AIBN). Monitor degradation via FTIR (emergence of carbonyl peaks at ~1700 cm⁻¹) and quantify products using NMR .
Strategies for resolving enantiomers if chirality is introduced during synthesis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
